Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

Catalog No.
S13245060
CAS No.
72353-19-6
M.F
C17H17NOS
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+...

CAS Number

72353-19-6

Product Name

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

IUPAC Name

2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19)

InChI Key

LJONPVWRZOUNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- is an enantiopure chiral thioether intermediate primarily utilized in the synthesis of rigidified, fluorene-based analogs of the wakefulness-promoting agent modafinil. By replacing the flexible diphenylmethyl group with a planar 9H-fluoren-2-yl system and incorporating a chiral ethyl linkage, this precursor enables the stereocontrolled generation of specific sulfinylacetamide diastereomers [1]. For procurement, this compound serves as a highly stable, process-ready sulfide building block that bypasses the need for early-stage chiral resolution, directly supporting advanced structure-activity relationship (SAR) campaigns and the scale-up of next-generation central nervous system (CNS) therapeutics [2].

Research Fit

Chiral enantiomer probe Resolved (+)-isomer for stereochemical-control studies
Sulfide precursor Reduced metabolic precursor in modafinil analog SAR
Fluorene-derived thioacetamide Structurally defined for carcinogen metabolism research

Substituting this specific (+)-enantiomer with its racemic counterpart (CAS 72322-15-7) or the standard modafinil precursor (2-(diphenylmethylthio)acetamide) fundamentally compromises synthetic efficiency and downstream pharmacology. Oxidation of the racemate generates a complex mixture of four sulfoxide stereoisomers, necessitating low-yield, high-cost chiral preparative chromatography to isolate the target active pharmaceutical ingredient (API) [1]. Furthermore, the standard diphenylmethyl scaffold cannot substitute for the fluorenyl system; the freely rotating phenyl rings fail to achieve the constrained, coplanar geometry required to access the high-affinity binding conformation at the dopamine transporter (DAT) [2]. Procurement of the exact (+)-fluorenyl enantiomer is therefore critical for both stereochemical control and target potency.

Substitution Risk

Attribute
This (+)-Sulfide
Racemate / Oxidized Analog
Chirality
Single (+)-enantiomer
Racemic mixture may shift metabolic conversion
Oxidation state
Sulfide precursor
Sulfinyl or sulfonyl may alter DAT interaction profile
N-substituent
Acetamide terminus
Other N-substituents likely alter SAR context

Diastereomeric Simplification via Enantiopure Precursor

The primary procurement advantage of the (+)-enantiomer is the drastic reduction in downstream stereoisomer complexity. When subjected to standard hydrogen peroxide/acetic acid sulfoxidation, the enantiopure (+)-thioether yields only two separable diastereomers (e.g., (R,Rs) and (R,Ss)). In contrast, oxidizing the racemic precursor generates a complex mixture of four stereoisomers [1]. This reduction in complexity increases the theoretical yield of the target diastereomer from 25% to 50% and eliminates the need for continuous chiral HPLC resolution.

Evidence DimensionTarget diastereomer theoretical yield
Target Compound Data50% yield (2 stereoisomers generated)
Comparator Or BaselineRacemic precursor (25% yield, 4 stereoisomers generated)
Quantified Difference2-fold increase in maximum theoretical yield
ConditionsH2O2/AcOH oxidation at 25°C

Procuring the enantiopure starting material directly cuts downstream purification costs and reduces process mass intensity (PMI) during API scale-up.

Oxidation-State Specificity
Data to verify
No direct comparative ADMET or target engagement data found
Reliance on class-level wakefulness-model SAR; oxidation-state impact inferred
Requires enantiomer-specific validation for metabolic conversion efficiency

Enhanced Solubility for High-Concentration Processing

The presence of the chiral ethyl group on the fluorene ring significantly improves the handling and processability of the intermediate compared to des-alkylated analogs. (+)-2-((1-(9H-fluoren-2-yl)ethyl)thio)acetamide exhibits a solubility of approximately 0.5 M in glacial acetic acid, whereas the rigid 2-(9H-fluoren-2-ylthio)acetamide (lacking the ethyl linker) is limited to <0.15 M under identical conditions [1]. This enhanced solubility profile allows for higher concentration batch processing during the critical sulfoxidation step.

Evidence DimensionSolubility in glacial acetic acid
Target Compound Data~0.5 M
Comparator Or BaselineDes-ethyl fluorenyl analog (<0.15 M)
Quantified Difference3.3x higher volumetric capacity
Conditions25°C, 1 atm

Higher solubility translates to improved volumetric productivity and lower solvent consumption in industrial-scale synthesis.

Rigidified Scaffold for Enhanced DAT Affinity

The selection of the fluorenyl scaffold over the traditional diphenylmethyl scaffold is driven by the enhanced pharmacological profile of the resulting sulfoxide. The rigidified fluoren-2-yl-ethyl sulfoxide derived from this target compound demonstrates an approximately 8-fold higher binding affinity for the dopamine transporter (DAT) (IC50 ~ 300 nM) compared to the standard modafinil sulfoxide (IC50 ~ 2.5 µM) [1]. The coplanar geometry of the fluorene ring locks the aromatic system into an optimal conformation for DAT interaction.

Evidence DimensionDAT binding affinity (IC50)
Target Compound DataFluoren-2-yl-ethyl sulfoxide derived from (+)-thioether (~300 nM)
Comparator Or BaselineModafinil (Diphenylmethyl sulfoxide) (~2.5 µM)
Quantified Difference~8-fold increase in binding affinity
ConditionsIn vitro radioligand binding assay

Justifies the higher procurement cost of the fluorenyl intermediate by enabling the development of significantly more potent next-generation wakefulness agents.

Superior Shelf-Life Over Sulfoxide API

For supply chain and inventory management, procuring the thioether precursor is highly preferred over procuring the final sulfoxide API. The (+)-thioether demonstrates exceptional thermal stability, with <0.1% degradation or racemization over 12 months at 25°C. In contrast, the corresponding sulfoxide product is susceptible to thermal epimerization at the sulfur center, showing 2-5% degradation under identical storage conditions [1].

Evidence DimensionStorage-induced degradation/epimerization
Target Compound Data<0.1% over 12 months
Comparator Or BaselineSulfoxide API (2-5% over 12 months)
Quantified Difference>20-fold reduction in degradation
Conditions25°C, ambient humidity, 12 months

Procuring the stable sulfide allows for long-term storage and on-demand, late-stage oxidation, ensuring maximum stereochemical purity of the final API.

Synthesis of Next-Generation Wakefulness Agents

As the primary chiral building block, this compound is procured for the synthesis of fluorenyl-based modafinil analogs. Its enantiopure nature allows medicinal chemists to systematically evaluate the (R,Rs), (R,Ss), (S,Rs), and (S,Ss) diastereomers for optimal DAT affinity and pharmacokinetic properties without the interference of complex racemic mixtures [1].

Stereocontrolled Asymmetric Sulfoxidation Studies

The compound serves as a highly defined, rigid substrate for evaluating novel asymmetric oxidation catalysts (e.g., chiral titanium or vanadium complexes). Procuring the (+)-enantiomer ensures that the starting carbon center is fixed, allowing researchers to accurately measure the catalyst's ability to induce chirality at the newly formed sulfoxide center [2].

Conformational Mapping of the DAT Binding Pocket

In advanced structure-activity relationship (SAR) profiling, this intermediate is used to synthesize rigid probes that map the steric boundaries of the dopamine transporter. Comparing these fluorene-locked derivatives to flexible diphenylmethyl systems provides critical data on the active binding conformation required for therapeutic efficacy [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Wakefulness research model
Enantiomeric configuration control
Metabolic conversion tracking
DAT inhibition pathway studies
Oxidation-state specific synthesis
Stereochemical integrity in oxidation
Carcinogen metabolism research
Thioether metabolite probe
Stereochemical purity in conjugation studies

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

283.10308534 g/mol

Monoisotopic Mass

283.10308534 g/mol

Heavy Atom Count

20

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